Physicochemical Properties of Deuterated 2,4',5-Trichlorobiphenyl: An In-depth Technical Guide
Physicochemical Properties of Deuterated 2,4',5-Trichlorobiphenyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2,4',5-Trichlorobiphenyl (B150608) (PCB 29) and its deuterated analog. Due to the limited availability of experimental data for the deuterated form, this guide combines established data for the non-deuterated compound with a discussion of the anticipated isotopic effects of deuteration on key physicochemical parameters. This document is intended to serve as a valuable resource for researchers in environmental science, toxicology, and drug development.
Core Physicochemical Properties
| Property | 2,4',5-Trichlorobiphenyl (Non-deuterated) | Deuterated 2,4',5-Trichlorobiphenyl (Anticipated Effects) |
| Molecular Formula | C₁₂H₇Cl₃ | C₁₂H₂D₅Cl₃ (for pentadeuterated) |
| Molecular Weight | 257.54 g/mol [1] | ~262.57 g/mol (for pentadeuterated) |
| Melting Point | 65 °C[2] | A slight change is possible due to altered intermolecular forces. |
| Boiling Point | 334.36 °C (estimated)[1] | A slight increase is expected due to the higher molecular weight. |
| Water Solubility | 0.14 mg/L at 25 °C | Potentially a slight decrease in solubility is expected as deuterated compounds can be slightly less hydrophilic. |
| Vapor Pressure | Lower than less chlorinated biphenyls | Expected to be slightly lower due to increased molecular mass and potentially stronger intermolecular interactions. Studies have shown that deuteration can lead to both normal and inverse vapor pressure isotope effects, depending on the molecule and its interactions in the liquid phase[3][4]. For halogenated compounds, the effect might be minimal when dissolved in water[3][4]. |
| LogP (Octanol-Water Partition Coefficient) | 5.79[2] (experimentally derived) | A slight decrease is anticipated. Some studies suggest that deuterated compounds can be slightly less hydrophobic than their non-deuterated counterparts[2]. |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties discussed above. These protocols are based on established methods for polychlorinated biphenyls and other hydrophobic compounds.
Determination of Octanol-Water Partition Coefficient (LogP) - Shake-Flask Method
The shake-flask method is a standard technique for determining the LogP of a substance.
Methodology:
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Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.
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Sample Preparation: A known concentration of 2,4',5-trichlorobiphenyl (or its deuterated analog) is dissolved in the n-octanol phase.
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Partitioning: The octanol (B41247) solution is mixed with the water phase in a separatory funnel or a vial. The mixture is shaken vigorously for a set period (e.g., 24 hours) to allow for the partitioning of the compound between the two phases.
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Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.
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Concentration Analysis: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as gas chromatography with electron capture detection (GC-ECD) or high-performance liquid chromatography (HPLC) with UV detection.
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Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
For a more detailed procedure, refer to OECD Guideline 107.
Determination of Water Solubility - Slow-Stir Method
For hydrophobic compounds like 2,4',5-trichlorobiphenyl, the slow-stir method is preferred to avoid the formation of micro-emulsions that can lead to overestimated solubility.
Methodology:
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Apparatus: A jacketed glass vessel with a stirrer is used to maintain a constant temperature.
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Procedure: An excess amount of the test substance is added to a known volume of water. The mixture is stirred at a slow, constant speed to ensure that the solid particles are suspended without creating a vortex.
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Equilibration: The stirring is continued until equilibrium is reached, which can take several days for highly hydrophobic compounds.
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Sampling and Analysis: Samples of the aqueous phase are taken at regular intervals, filtered or centrifuged to remove any undissolved particles, and the concentration of the dissolved substance is measured using a sensitive analytical method like GC-ECD.
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Equilibrium Confirmation: Equilibrium is considered to be reached when consecutive measurements show no significant change in concentration.
For further details, refer to OECD Guideline 105.
Determination of Vapor Pressure - Knudsen Effusion Method
The Knudsen effusion method is suitable for determining the low vapor pressures of substances like PCBs.
Methodology:
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Apparatus: A Knudsen effusion cell, which is a small container with a small orifice, is placed in a vacuum chamber.
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Procedure: A small, known amount of the test substance is placed in the cell. The cell is heated to a specific temperature under high vacuum.
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Measurement: The rate of mass loss of the substance effusing through the orifice is measured over time using a microbalance.
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Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance using the Knudsen equation. The measurements are typically performed over a range of temperatures to determine the temperature dependence of the vapor pressure[3][4].
Metabolic Pathways of 2,4',5-Trichlorobiphenyl
2,4',5-Trichlorobiphenyl is known to be metabolized in biological systems, primarily through the mercapturic acid pathway. This pathway involves conjugation with glutathione, followed by enzymatic processing to form mercapturic acid derivatives, which are then excreted. Further metabolism can lead to the formation of persistent and potentially toxic methyl sulphone metabolites.
Experimental Workflow for In Vitro Metabolism Studies
The following diagram illustrates a general workflow for investigating the in vitro metabolism of 2,4',5-trichlorobiphenyl.
Disclaimer: This document is intended for informational purposes only. The anticipated effects of deuteration are based on general scientific principles and may not reflect the actual experimental values for deuterated 2,4',5-trichlorobiphenyl. Experimental verification is necessary to determine the precise physicochemical properties of the deuterated compound.
References
- 1. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 2. Sensory Perception of Non‐Deuterated and Deuterated Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vapor Pressure Isotope Effects in Halogenated Organic Compounds and Alcohols Dissolved in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
